molecular formula C15H21NO3 B277311 1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one CAS No. 2089-21-6

1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one

Cat. No.: B277311
CAS No.: 2089-21-6
M. Wt: 263.33 g/mol
InChI Key: OYSQNUOSVOCLFK-UHFFFAOYSA-N
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Scientific Research Applications

1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one has several scientific research applications:

Future Directions

The future directions for research on this compound would depend on the results of current studies. As a biochemical used in proteomics research, it could be involved in a wide range of investigations .

Preparation Methods

The synthesis of 1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one involves several steps. One common synthetic route includes the reaction of 4-hydroxyacetophenone with 2-chloroethylmorpholine under basic conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a base like potassium carbonate. The mixture is heated under reflux conditions to facilitate the reaction. After completion, the product is purified using standard techniques such as recrystallization or chromatography .

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, continuous flow reactors, and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: It can be reduced using agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one is not well-documented in the literature. its structure suggests that it may interact with biological molecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The morpholine ring can engage in interactions with proteins and enzymes, potentially affecting their function and activity .

Comparison with Similar Compounds

1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one can be compared with similar compounds such as:

    1-[4-(2-Piperidin-4-ylethoxy)phenyl]propan-1-one: This compound has a piperidine ring instead of a morpholine ring, which may result in different biological activities and chemical reactivity.

    1-[4-(2-Pyrrolidin-4-ylethoxy)phenyl]propan-1-one: The presence of a pyrrolidine ring in this compound can lead to variations in its interaction with biological targets compared to the morpholine derivative.

    1-[4-(2-Azepan-4-ylethoxy)phenyl]propan-1-one: This compound contains an azepane ring, which may confer unique properties in terms of stability and reactivity.

The uniqueness of this compound lies in its morpholine ring, which provides specific steric and electronic properties that influence its interactions with other molecules and its overall chemical behavior.

Properties

IUPAC Name

1-[4-(2-morpholin-4-ylethoxy)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-2-15(17)13-3-5-14(6-4-13)19-12-9-16-7-10-18-11-8-16/h3-6H,2,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSQNUOSVOCLFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701234918
Record name 1-[4-[2-(4-Morpholinyl)ethoxy]phenyl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089-21-6
Record name 1-[4-[2-(4-Morpholinyl)ethoxy]phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2089-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-[2-(4-Morpholinyl)ethoxy]phenyl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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